4-Anilinobenzenediazonium chloride

Description

Contextualization of Aryldiazonium Salts as Key Organic Intermediates

Aryldiazonium salts are a pivotal class of organic compounds characterized by the functional group R-N₂⁺X⁻, where R is an aryl group and X⁻ is an anion, typically a halide. These salts are highly valuable as intermediates in organic synthesis due to the excellent leaving group ability of the dinitrogen (N₂) molecule. libretexts.org This property facilitates a wide array of substitution reactions where the diazonium group can be replaced by various nucleophiles, including halogens, hydroxyl groups, and cyano groups. libretexts.orgyoutube.com This versatility significantly expands the strategic possibilities for synthesizing polysubstituted aromatic compounds. libretexts.org The reactions are often energetically favorable because of the thermodynamic stability of the released nitrogen gas. libretexts.org

Historical Development of Diazotization Chemistry and its Relevance to 4-Anilinobenzenediazonium (B90863) Chloride

The field of diazonium chemistry was pioneered by the German industrial chemist Peter Griess in 1858. byjus.com He discovered the process of diazotization, which involves the conversion of a primary aromatic amine into a diazonium salt by reacting it with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures. byjus.comvedantu.com This discovery was monumental for the chemical industry, particularly in the development of synthetic dyes.

The synthesis of 4-Anilinobenzenediazonium chloride is a direct application of this historical reaction. It is prepared by the diazotization of 4-aminodiphenylamine. The low-temperature conditions (typically 0-5 °C) are crucial because aryldiazonium salts, including this one, are often unstable at higher temperatures and can decompose. vedantu.com The development of diazotization provided the foundational chemistry necessary for the synthesis and subsequent utilization of compounds like this compound in various chemical transformations.

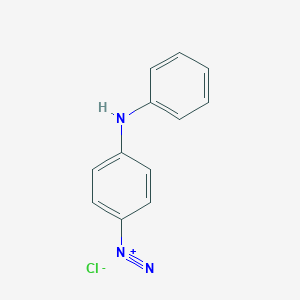

Structural Characteristics and Chemical Significance of this compound

This compound, with the chemical formula C₁₂H₁₀ClN₃, is an aromatic diazonium salt. Its structure consists of a benzenediazonium (B1195382) core where the diazonium group (-N₂⁺Cl⁻) is attached to a benzene (B151609) ring. At the para-position (position 4) of this ring, there is an anilino group (-NHC₆H₅). The presence of the diazonium group makes it a highly reactive intermediate, while the diphenylamine (B1679370) backbone influences its electronic properties and reactivity.

The chemical significance of this compound lies in its versatility. The diazonium group can participate in two main types of reactions:

Substitution Reactions: The diazonium group can be readily displaced by a variety of substituents. Reactions catalyzed by cuprous salts, known as Sandmeyer reactions, can introduce chloro, bromo, or cyano groups. libretexts.orgyoutube.com

Coupling Reactions: It can react with electron-rich aromatic compounds such as phenols and aromatic amines to form azo compounds. vedantu.com This azo coupling reaction is fundamental to the synthesis of a wide range of azo dyes.

Table 1: Chemical Properties of this compound

| Property | Value |

| Synonyms | 4-(phenylamino)benzenediazonium chloride, 4-Diazoniodiphenylamine chloride |

| Molecular Formula | C₁₂H₁₀ClN₃ |

| Molecular Weight | 231.68 g/mol |

| Appearance | Typically a solid |

| Key Functional Groups | Diazonium group (-N₂⁺), Amino group (-NH-), Phenyl groups |

Overview of Research Domains Utilizing this compound

The unique reactivity of this compound makes it a valuable tool in several research areas:

Dye and Pigment Industry: Historically and currently, its most significant application is in the synthesis of azo dyes. vedantu.com The coupling reaction with various aromatic compounds leads to the formation of intensely colored products used for textiles and other materials.

Organic Synthesis: It serves as a versatile intermediate for introducing the 4-(phenylamino)phenyl moiety into various organic molecules. Its ability to undergo substitution and coupling reactions is exploited to build complex molecular architectures. libretexts.org

Materials Science: Research has explored the use of aryldiazonium salts for the surface modification of materials. They can be used to functionalize surfaces like carbon nanotubes, which has potential applications in nanotechnology. byjus.com

Cascade Reactions: Recent research has demonstrated the use of aryldiazonium salts as radical initiators and electrophiles in cascade reactions to construct complex heterocyclic ring systems, such as quinolines and pyrazoles. acs.orgnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-anilinobenzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N3.ClH/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;/h1-9,14H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREMVPUSQUHWDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883275 | |

| Record name | Benzenediazonium, 4-(phenylamino)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-56-4 | |

| Record name | Benzenediazonium, 4-(phenylamino)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-anilinobenzenediazonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Mechanistic Investigations of 4 Anilinobenzenediazonium Chloride

Electrophilic Aromatic Substitution: Diazo Coupling Reactions

4-Anilinobenzenediazonium (B90863) chloride is a versatile intermediate in organic synthesis, primarily utilized in diazo coupling reactions to produce azo dyes. These reactions are a classic example of electrophilic aromatic substitution, where the diazonium ion acts as a weak electrophile, reacting with electron-rich aromatic compounds. nih.govminia.edu.eg

Mechanistic Pathways of Azo Dye Formation

The formation of azo dyes from 4-anilinobenzenediazonium chloride proceeds through a well-established electrophilic aromatic substitution mechanism. nih.gov The diazonium salt serves as the electrophile, which attacks an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778). nih.govyoutube.com

The reaction is typically carried out in a controlled-temperature environment, often around 0-5°C, to ensure the stability of the diazonium salt, which can be unstable and even explosive in its dry state. nih.govchemistrystudent.com The coupling reaction itself involves the attack of the electron-rich aromatic ring of the coupling agent on the terminal nitrogen of the diazonium group. vedantu.com This results in the formation of a new carbon-nitrogen bond and the characteristic azo linkage (-N=N-), which connects the two aromatic rings. nih.govvedantu.com The extensive delocalized electron system that includes both aromatic rings and the azo bridge is responsible for the vibrant colors of these dyes. chemguide.co.uklibretexts.org

Reactivity Studies with Various Electron-Rich Aromatic Substrates (e.g., Phenols, Anilines)

The reactivity of this compound in diazo coupling reactions is highly dependent on the nature of the electron-rich aromatic substrate.

Phenols: In the presence of a basic medium, such as sodium hydroxide, phenols are converted to the more nucleophilic phenoxide ions. youtube.comlibretexts.org These phenoxide ions readily react with the diazonium salt. For instance, the reaction with phenol yields an orange dye, p-hydroxyazobenzene. doubtnut.comdoubtnut.com The reaction with 2-naphthol (B1666908) under similar conditions produces an intense orange-red precipitate. chemguide.co.uklibretexts.org

Anilines: Aromatic amines like aniline also serve as effective coupling partners. chemguide.co.uk The reaction between this compound and aniline, typically in a weakly acidic medium, produces a yellow dye known as p-aminoazobenzene. youtube.comvedantu.com The acidic conditions are important to prevent the lone pair of the aniline's amino group from interfering with the coupling reaction. youtube.com

The general reactivity trend shows that the more electron-donating the substituent on the aromatic coupling agent, the faster the reaction.

Interactive Table: Diazo Coupling Reactions of this compound

| Coupling Agent | Reaction Conditions | Product | Color |

| Phenol | Basic medium (e.g., NaOH), cold | p-Hydroxyazobenzene | Orange |

| Aniline | Weakly acidic medium | p-Aminoazobenzene | Yellow |

| 2-Naphthol | Basic medium (e.g., NaOH), cold | - | Orange-red |

Nucleophilic Displacement Reactions of the Diazonium Group (Dediazoniation)

The diazonium group (-N₂⁺) in this compound is an excellent leaving group, facilitating a variety of nucleophilic displacement reactions, collectively known as dediazoniation. chemguide.co.uk These reactions are crucial for introducing a wide range of functional groups onto the aromatic ring. masterorganicchemistry.com

Sandmeyer-Type Reactions for Halogenation (e.g., Chlorination, Bromination) and Cyanation

The Sandmeyer reaction provides a powerful method for replacing the diazonium group with halogens (Cl, Br) or a cyano group (CN) using copper(I) salts as catalysts. masterorganicchemistry.comwikipedia.org

Chlorination and Bromination: Treatment of this compound with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) results in the formation of the corresponding aryl chloride or aryl bromide. masterorganicchemistry.comwikipedia.org

Cyanation: Similarly, reaction with copper(I) cyanide (CuCN) introduces a cyano group, forming a benzonitrile (B105546) derivative. masterorganicchemistry.comwikipedia.org This is a valuable transformation as nitriles can be further hydrolyzed to carboxylic acids. libretexts.org

These reactions are believed to proceed through a free radical mechanism involving single electron transfer from the copper(I) salt to the diazonium ion. byjus.com

Replacement by Hydrogen (Reductive Dediazoniation)

The diazonium group can be replaced by a hydrogen atom in a reaction known as reductive dediazoniation. This is typically achieved by treating the diazonium salt with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com This reaction is synthetically useful when an amino group is used to direct the substitution pattern on an aromatic ring and is subsequently removed. libretexts.org

Introduction of Hydroxyl and Nitro Groups

The diazonium group can also be displaced by other nucleophiles to introduce hydroxyl and nitro groups.

Hydroxylation: Warming an aqueous solution of this compound leads to the replacement of the diazonium group by a hydroxyl group, forming the corresponding phenol. chemguide.co.uklibretexts.org

Introduction of Nitro Groups: While direct nitration can be complex, the diazonium group can be replaced by a nitro group under specific conditions, although this is a less common transformation compared to Sandmeyer reactions.

Interactive Table: Nucleophilic Displacement Reactions of this compound

| Reagent(s) | Product Functional Group | Reaction Name/Type |

| Copper(I) chloride (CuCl) | -Cl | Sandmeyer Reaction |

| Copper(I) bromide (CuBr) | -Br | Sandmeyer Reaction |

| Copper(I) cyanide (CuCN) | -CN | Sandmeyer Reaction |

| Hypophosphorous acid (H₃PO₂) | -H | Reductive Dediazoniation |

| Water (heat) | -OH | Hydrolysis |

Biaryl and Aryl Group Coupling Reactions

Aryl diazonium salts, including this compound, are valuable precursors for the synthesis of biaryls and for introducing aryl groups into various molecules. These reactions often proceed through radical or metal-catalyzed pathways, offering versatile methods for constructing carbon-carbon bonds. The transformation of an amino group into a diazonium group, which is an excellent leaving group (N2), facilitates these coupling reactions.

Recent advancements have highlighted the use of aryl diazonium salts in various coupling reactions. For instance, copper-catalyzed cross-coupling reactions of aryl diazonium salts with isocyanides have been developed to produce arylcarboxyamides. researchgate.net This method provides a route to amides under mild conditions. researchgate.net While specific examples detailing the biaryl coupling of this compound are not prevalent in the immediate literature, the general reactivity of aryl diazonium salts suggests its utility in such transformations. The Sandmeyer reaction, a well-established method, utilizes copper salts to replace the diazonium group with various nucleophiles, including halides and cyano groups, which can then be further functionalized to form biaryls. youtube.com

Radical Mediated Transformations (e.g., Meerwein Arylation)

Aryl diazonium salts are well-known precursors for generating aryl radicals. The decomposition of the diazonium salt, often initiated by a reducing agent or photochemically, leads to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical can then participate in various transformations, a classic example being the Meerwein arylation.

In the Meerwein arylation, the aryl radical generated from the diazonium salt adds to an activated alkene or alkyne. While specific studies on the Meerwein arylation of this compound are not explicitly detailed, the general mechanism is applicable. The reaction is typically catalyzed by a copper salt, which facilitates the decomposition of the diazonium salt and the subsequent radical addition. Recent research has continued to explore the utility of diazonium salts in radical-mediated reactions, including their use in palladium, copper, and gold-catalyzed Meerwein-type, Suzuki-type, and Sonogashira-type coupling reactions. nih.gov

Metal-Catalyzed Reactions Involving Aryldiazonium Precursors

The versatility of aryldiazonium salts is greatly expanded through metal-catalyzed reactions. These transformations offer efficient and selective methods for forming new bonds, with copper being a prominent and cost-effective catalyst.

While the direct amination of this compound is not the primary focus, the aryl chlorides derived from it via a Sandmeyer reaction are excellent substrates for copper-catalyzed amination. This two-step sequence provides an indirect route to introduce a different amino group. The development of mild and efficient copper-catalyzed methods for the amination of aryl chlorides has been a significant area of research. nih.govnih.gov

Key to the success of these reactions is the use of specific ligands that enhance the catalytic activity of copper and prevent catalyst deactivation. nih.govnih.gov For instance, highly sterically encumbered N¹,N²-diaryl diamine ligands have been shown to be effective. nih.govnih.gov These ligands increase the electron density on the copper center, facilitating the oxidative addition of the aryl chloride, which is often the rate-limiting step. nih.gov The general catalytic cycle involves the formation of a copper(I) complex, oxidative addition of the aryl chloride, coordination of the amine, and reductive elimination to yield the N-aryl amine product. nih.gov

Table 1: Key Features of Copper-Catalyzed Amination of Aryl Chlorides

| Feature | Description |

| Catalyst System | Typically consists of a copper(I) salt (e.g., CuI) and a ligand. organic-chemistry.org |

| Ligands | Diamine ligands, such as trans-1,2-cyclohexanediamine, are commonly used. organic-chemistry.orgnih.gov |

| Reaction Conditions | Often conducted under mild conditions with a base (e.g., K₃PO₄, Cs₂CO₃). organic-chemistry.org |

| Substrate Scope | Applicable to a wide range of aryl and heteroaryl chlorides. organic-chemistry.org |

The performance of metal-catalyzed reactions involving diazonium salts is heavily influenced by the nature of the ligands coordinated to the metal center. Ligands can affect the catalyst's stability, activity, and selectivity. In copper-catalyzed reactions, for example, bidentate ligands like diamines can stabilize the active copper species through the chelate effect, leading to improved efficiency. nih.govresearchgate.net The electronic and steric properties of the ligand can be fine-tuned to control the outcome of the reaction. plu.mx

Catalyst deactivation is a critical issue in industrial applications and can occur through several mechanisms:

Chemical Deactivation (Poisoning): Impurities in the reaction mixture can bind to the active sites of the catalyst, rendering them inactive. youtube.comappliedcatalysts.com For instance, sulfur compounds are known poisons for many metal catalysts. ammoniaknowhow.com

Thermal Deactivation (Sintering): High temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area. appliedcatalysts.comammoniaknowhow.com For diazonium-based catalysts, thermal degradation of the organic layer can occur at high temperatures. mdpi.com

Mechanical Deactivation: Physical processes such as attrition (wearing away of the catalyst particles) and crushing can lead to a loss of catalyst material and activity. appliedcatalysts.commdpi.com

Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. youtube.comammoniaknowhow.comyoutube.com

Understanding these deactivation pathways is crucial for designing more robust and long-lasting catalysts for reactions involving diazonium compounds. appliedcatalysts.commdpi.com

Table 2: Common Catalyst Deactivation Mechanisms

| Deactivation Mechanism | Description |

| Poisoning | Strong chemisorption of impurities onto active sites. youtube.comammoniaknowhow.com |

| Sintering | Agglomeration of catalyst particles at high temperatures. appliedcatalysts.comammoniaknowhow.com |

| Fouling/Coking | Physical deposition of substances on the catalyst surface. youtube.comammoniaknowhow.com |

| Attrition | Mechanical wear of the catalyst. appliedcatalysts.commdpi.com |

Photochemical Reactions and Photo-induced Transformations

Photochemistry offers an alternative method for activating diazonium salts, often leading to unique reactivity compared to thermal methods. The absorption of light can induce the homolytic cleavage of the C-N bond, generating an aryl radical.

While specific studies on the photosensitized reactions of 4-anilinobenzenediazonium sulfate (B86663) are limited in the provided context, the general principles of photosensitization are applicable to diazonium salts. In a photosensitized reaction, a sensitizer (B1316253) molecule absorbs light and then transfers the energy to the diazonium salt, which then undergoes decomposition. This indirect activation can provide better control over the reaction and allow the use of lower-energy light sources. The resulting aryl radical can then participate in various coupling and addition reactions. The use of photoredox catalysis has emerged as a powerful tool for generating aryl radicals from diazonium salts under mild conditions, further expanding their synthetic utility.

Mechanistic Aspects of Photopolymerization Initiation by Diazonium Compounds

Aryldiazonium salts are a versatile class of photoinitiators capable of initiating both free-radical and cationic polymerizations upon exposure to light. researchgate.net Their utility stems from the photochemical instability of the C–N bond, which readily cleaves to produce highly reactive species. The specific mechanistic pathway, however, is not singular and is influenced by the molecular structure of the diazonium salt, the nature of the counter-ion, the surrounding chemical environment (including the monomer), and the characteristics of the light source. researchgate.netnih.gov

Upon absorption of ultraviolet (UV) radiation, the diazonium compound is promoted to an electronically excited state, which rapidly undergoes decomposition. This decomposition can proceed via two primary, often competing, pathways: a heterolytic cleavage to generate cationic species or a homolytic cleavage (often via electron transfer) to generate radical species.

Generation of Cationic Initiating Species

Historically, aryldiazonium salts were among the first compounds identified as photoinitiators for cationic polymerization. rsc.orgnih.gov The photolysis process can generate initiating species through two principal mechanisms.

The first involves a direct heterolytic cleavage of the carbon-nitrogen bond, releasing a molecule of dinitrogen (N₂) and a highly reactive aryl cation (Ar⁺).

Ar-N₂⁺ + hν → [Ar-N₂⁺] → Ar⁺ + N₂*

This aryl cation can then directly initiate the polymerization of a suitable monomer, such as a vinyl ether or an epoxide.

A more commonly exploited mechanism for cationic polymerization involves diazonium salts with complex, non-nucleophilic counter-ions such as hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻). astm.org In this case, photolysis leads to the formation of a potent Lewis acid, which is the true initiating species. astm.orgencyclopedia.pub The Lewis acid can then react with a proton donor (RH), such as residual water or an alcohol, to generate a superacid (a Brønsted acid), which subsequently initiates polymerization. encyclopedia.pub

Ar-N₂⁺PF₆⁻ + hν → Ar-F + N₂ + PF₅ PF₅ + RH → H⁺[PF₅R]⁻

While highly efficient, the practical application of this pathway is sensitive to the counter-ion; nucleophilic counter-ions like chloride (Cl⁻), as found in this compound, are generally less suitable for promoting cationic polymerization as they can act as terminating agents. mq.edu.au

Generation of Free-Radical Initiating Species

Alternatively, photolysis of diazonium salts can generate aryl radicals (Ar•), which are effective initiators for free-radical polymerization. nih.gov The generation of these radicals is often facilitated by a photo-induced electron transfer (PET) process, especially when a photosensitizer is present in the system. researchgate.net In such a system, the photosensitizer absorbs light and, in its excited state, transfers an electron to the diazonium salt. This reduction causes the rapid fragmentation of the diazonium cation into an aryl radical and nitrogen gas. researchgate.netnih.gov

Sensitizer + hν → [Sensitizer] * [Sensitizer] + Ar-N₂⁺ → [Sensitizer]•⁺ + Ar-N₂•* Ar-N₂• → Ar• + N₂

The resulting aryl radical (Ar•) can then add to a monomer double bond, initiating the radical polymerization chain reaction. This pathway is crucial for the polymerization of common monomers like acrylates.

Factors Influencing the Initiation Mechanism

The prevalence of one pathway over the other is dictated by several interconnected factors:

Substituent Effects : The electronic nature of substituents on the aryl ring significantly impacts the reactivity. The presence of a strong electron-donating group, such as the anilino group in this compound, stabilizes the aryl cation. acs.org Studies on p-amino substituted benzenediazonium (B1195382) salts have shown they can form aryl cations with a triplet ground state upon photolysis, although subsequent reactions tend to occur from the initially formed, more reactive singlet state. acs.org This stabilization can influence the branching ratio between the cationic and radical pathways.

Counter-Ion : As noted, non-nucleophilic counter-ions (e.g., SbF₆⁻, PF₆⁻, BF₄⁻) are essential for efficient cationic polymerization to prevent premature chain termination. astm.orgencyclopedia.pub Nucleophilic counter-ions like chloride can react with the growing polymer chain end.

Irradiation Wavelength : Research has demonstrated that the initiation pathway can be selectively controlled by tuning the wavelength of the incident light. nih.gov In certain systems, visible light irradiation has been shown to preferentially generate aryl radicals, while higher-energy UVA light can favor the formation of aryl cations. nih.gov This offers a sophisticated method for controlling the type of polymerization that occurs.

The dual potential of diazonium salts to generate either cationic or radical initiators makes them highly adaptable tools in photopolymerization. A summary of these competing mechanisms is presented in Table 1.

| Feature | Cationic Initiation Pathway | Free-Radical Initiation Pathway |

|---|---|---|

| Primary Reactive Species | Aryl Cation (Ar⁺) or Lewis/Brønsted Acid | Aryl Radical (Ar•) |

| Key Reaction | Heterolytic cleavage or decomposition to form a Lewis acid. astm.orgencyclopedia.pub | Homolytic cleavage, often via Photo-Induced Electron Transfer (PET). researchgate.net |

| Favored by | Non-nucleophilic counter-ions (PF₆⁻, BF₄⁻); Electron-donating substituents. encyclopedia.pubacs.org | Presence of a photosensitizer; Visible light irradiation. researchgate.netnih.gov |

| Typical Monomers | Epoxides, Vinyl Ethers, Cyclic Ethers. rsc.orgnih.gov | Acrylates, Methacrylates, Styrene. researchgate.net |

Advanced Spectroscopic Characterization Techniques in 4 Anilinobenzenediazonium Chloride Research

Vibrational Spectroscopy for Structural and Mechanistic Insights

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful tool for identifying functional groups and probing the specific bonds within a molecule. These methods measure the vibrational energies of molecules, which are quantized and characteristic of particular bonds and molecular structures.

Raman spectroscopy is particularly effective for observing the symmetric vibrations of non-polar bonds, making it an excellent choice for studying the diazonium group and the aromatic rings in 4-Anilinobenzenediazonium (B90863) chloride.

Research on various aryl diazonium derivatives has confirmed the presence of a strong Raman peak corresponding to the N≡N bond stretching vibration. imedpub.com This characteristic peak is typically observed in the spectral region of 2285–2305 cm⁻¹. imedpub.com The exact position of this band can be influenced by the substituent on the aromatic ring. For instance, DFT calculations on a related diazonium salt, 4-carboxybenzene diazonium, have shown the calculated position for the N≡N stretching mode at 2293 cm⁻¹. imedpub.com

The aromatic rings of 4-Anilinobenzenediazonium chloride also give rise to a series of characteristic Raman bands. The vibrations of the aromatic ring are complex and can be influenced by the mass and electronic nature of the substituents. imedpub.com Vibrational modes for the aromatic ring can be found in the range of 200-580 cm⁻¹. imedpub.com Additionally, a band corresponding to the C-N vibration can be located in the 1250-1290 cm⁻¹ range. imedpub.com

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

| N≡N Stretching | 2285 - 2305 | Strong |

| Aromatic Ring Vibrations | 200 - 580 | Variable |

| C-N Stretching | 1250 - 1290 | Variable |

Infrared (IR) spectroscopy is complementary to Raman spectroscopy and is particularly sensitive to the vibrations of polar functional groups. It is a fundamental technique for confirming the presence of various structural motifs in this compound.

The most prominent and diagnostic absorption band in the IR spectrum of a diazonium salt is that of the nitrogen-nitrogen triple bond (N≡N) stretching vibration. This band is typically strong and sharp, appearing in the region of 2100-2300 cm⁻¹. Studies on a range of aryldiazonium salts have reported this characteristic absorption between 4.33 and 4.48 µm (approximately 2309-2232 cm⁻¹). acs.org Another source notes a characteristic peak for the diazonium N₂⁺ group at 2270 cm⁻¹. researchgate.net

In addition to the diazonium group, other functional groups in this compound can be identified. The N-H stretching vibration of the secondary amine typically appears in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations for aromatic amines are usually observed as strong bands in the 1335-1250 cm⁻¹ region. rsc.org The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ range.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N≡N (Diazonium) | 2100 - 2300 |

| N-H (Amine) | 3300 - 3500 |

| C-N (Aromatic Amine) | 1335 - 1250 |

| C=C (Aromatic Ring) | 1400 - 1600 |

| C-H (Aromatic) | > 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound, confirming the connectivity of the atoms and providing insights into the electronic environment of the nuclei.

In the ¹H NMR spectrum of this compound, the aromatic protons will appear as distinct signals in the downfield region, typically between 6.0 and 9.0 ppm. rsc.orgorganicchemistrydata.org The chemical shifts of these protons are influenced by the electronic effects of the anilino and diazonium substituents. The proton of the N-H group would likely appear as a broad signal.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. huji.ac.il The aromatic carbons will resonate in the range of 100-150 ppm. The carbon atom directly attached to the diazonium group (C-N₂) is expected to be significantly deshielded and thus appear at a lower field. The chemical shifts of the carbons in the anilino-substituted ring will also be affected by the electron-donating nature of the amine group.

NMR spectroscopy is also invaluable for monitoring the progress of reactions involving this compound. rsc.org For example, in azo coupling reactions, the disappearance of the signals corresponding to the diazonium salt and the appearance of new signals for the azo product can be tracked over time to determine reaction kinetics and completion. rsc.org

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 6.0 - 9.0 |

| ¹H | N-H Proton | Variable, often broad |

| ¹³C | Aromatic Carbons | 100 - 150 |

| ¹³C | Carbon attached to N₂⁺ | > 130 |

Mass Spectrometry for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of charged and thermally labile species like diazonium salts and their reaction intermediates. nih.gov

In the context of this compound research, ESI-MS is instrumental in identifying the products of its various reactions, such as the azo compounds formed in coupling reactions. numberanalytics.com The mass spectrometer can detect the molecular ion of the product, confirming its successful synthesis.

Furthermore, ESI-MS is a powerful tool for mechanistic studies, as it can be used to intercept and characterize transient and highly reactive intermediates that are difficult to observe by other methods. nih.gov For example, in palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions involving aryl diazonium salts, ESI-MS has been used to detect key cationic palladium intermediates in the catalytic cycle. researchgate.netresearchgate.net This provides direct evidence for the proposed reaction mechanisms. The technique can also be used to study the fragmentation of the diazonium ion itself, which typically involves the loss of a stable dinitrogen molecule (N₂). scite.ai

Computational Chemistry and Theoretical Aspects of 4 Anilinobenzenediazonium Chloride

Electronic Structure Calculations of the Diazonium Cation and its Interactions

The electronic structure of the 4-anilinobenzenediazonium (B90863) cation is central to its reactivity. The presence of the electron-donating anilino group in the para position significantly influences the charge distribution and molecular orbitals of the entire ion. Computational methods, such as Density Functional Theory (DFT), are employed to model these characteristics.

Resonance structures illustrate that the positive charge of the diazonium group is delocalized across the two nitrogen atoms. libretexts.org This delocalization is a key factor in the diazonium ion's ability to act as a potent electrophile in reactions like azo coupling. icrc.ac.ir

Table 1: Calculated Electronic Properties for the Analogous 4-(N,N-Dimethylamino)benzenediazonium Cation

| Property | Calculated Value/Description | Source |

| Longest Wavelength Transition | ~499 nm | |

| Optical Energy Gap | 2.48 eV | |

| Transition Character | HOMO → LUMO (π → π*) |

This data is for the 4-(N,N-dimethylamino)benzenediazonium cation, a close structural and electronic analogue of the 4-anilinobenzenediazonium cation.

Reaction Mechanism Elucidation through Quantum Chemical Modeling

Quantum chemical modeling is a powerful technique for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms involving 4-anilinobenzenediazonium chloride.

Computational studies allow for the localization of transition states, which are the highest energy points along a reaction coordinate, providing critical information about the feasibility and kinetics of a reaction pathway. nih.gov

Electrophilic Pathways: In electrophilic substitution reactions, such as azo coupling, the 4-anilinobenzenediazonium cation acts as the electrophile. wikipedia.org The reaction involves the attack of a nucleophilic aromatic compound (like another aniline (B41778) or a phenol (B47542) derivative) on the terminal nitrogen of the diazonium group. libretexts.orgwikipedia.org DFT calculations can model this process, identifying the transition state for the formation of the C-N bond. These models help predict the regioselectivity of the coupling, which is influenced by the electronic properties of both the diazonium salt and its coupling partner. nih.gov For instance, coupling typically occurs at the para position of the nucleophile unless it is blocked. wikipedia.org

Nucleophilic Pathways: In nucleophilic substitution reactions, the diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a nucleophile. youtube.com The loss of dinitrogen gas (N₂) is a strong thermodynamic driving force for these reactions. acs.org Computational modeling of these pathways, such as in Sandmeyer-type reactions, can clarify whether the mechanism is purely nucleophilic (SₙAr-like) or involves radical intermediates, depending on the specific reactants and conditions. youtube.comacs.org

A crucial aspect of aryldiazonium salt chemistry is their ability to undergo single-electron transfer (SET) to generate highly reactive aryl radicals. The electrochemical reduction of aryldiazonium salts has been shown to proceed via an initial single-electron transfer from a cathode to the diazonium cation. youtube.com This transfer results in the rapid cleavage of the C-N bond, releasing a stable nitrogen molecule and forming an aryl radical. youtube.com

Ar-N₂⁺ + e⁻ → [Ar-N₂]• → Ar• + N₂

This process is fundamental to the use of diazonium salts in surface modification and in various radical-mediated organic reactions. acs.orgyoutube.com Computational studies can model the electron affinity of the diazonium cation and the energetics of the C-N bond cleavage in the resulting radical species. The effect of substituents on the reduction potential can also be analyzed; electron-withdrawing groups generally make the reduction easier, while electron-donating groups, such as the anilino group, make it more difficult. youtube.com

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is increasingly used not just to explain known reactions but also to predict the outcomes of novel transformations. By calculating the properties of reactants, intermediates, and transition states, researchers can forecast both reactivity and selectivity (chemo-, regio-, and stereoselectivity).

For instance, frontier molecular orbital (FMO) theory can be applied using calculated HOMO and LUMO energies to predict the regioselectivity of azo coupling reactions. nih.gov A smaller energy gap between the HOMO of the nucleophilic coupling partner and the LUMO of the diazonium salt often correlates with higher reactivity.

Furthermore, machine learning models are being developed that use quantum-chemically derived descriptors to predict regioselectivity in complex reactions. These models can be trained on datasets of known reactions and then used to predict the major product for new combinations of reactants, including novel transformations involving substituted diazonium salts like this compound. This predictive power accelerates the discovery and optimization of new synthetic methods.

Applications of 4 Anilinobenzenediazonium Chloride in Functional Materials Research

Photoactive Materials and Photosensitive Systems

The inherent reactivity of 4-Anilinobenzenediazonium (B90863) chloride upon exposure to light makes it a valuable component in the development of materials that respond to optical stimuli. This has led to its exploration in technologies ranging from advanced manufacturing to high-resolution imaging.

Development of Photopolymerization Initiators

Photopolymerization, the process of using light to initiate a polymerization reaction, is a cornerstone of many modern technologies, including 3D printing and the fabrication of microelectronics. The efficiency of this process hinges on the photoinitiator, a compound that absorbs light and generates reactive species to kickstart the polymerization.

While specific research detailing the use of 4-Anilinobenzenediazonium chloride as a standalone photopolymerization initiator is not extensively documented in publicly available literature, the broader class of aryldiazonium salts is well-established in this field. These salts, upon photolysis, can generate both radical and cationic species, making them versatile initiators for a variety of monomer systems. The anilino group in this compound could potentially influence the absorption characteristics and the reactivity of the generated species, a subject that warrants further investigation.

Application in Photosensitive Films and Resist Technologies

Photosensitive films and photoresists are critical materials in the manufacturing of integrated circuits and other microfabricated devices. These materials change their solubility in a developer solution after being exposed to a pattern of light. Diazonium compounds have historically been a key component of certain types of photoresists.

The application of diazonium salts in contrast-enhanced lithography (CEL) highlights their utility in improving the resolution of photolithographic processes. In CEL, a photobleachable material containing a diazonium salt is coated on top of a conventional photoresist. This top layer is initially opaque to the exposing radiation but becomes transparent as it is exposed, effectively sharpening the aerial image and allowing for the creation of finer features. While specific examples featuring this compound are not prevalent, the fundamental principles of diazonium salt photochemistry are directly applicable.

Surface Functionalization and Grafting Methodologies

The ability to tailor the surface properties of materials is crucial for a vast array of applications, from biocompatible implants to advanced sensors. Diazonium salt chemistry offers a powerful and versatile method for covalently modifying a wide range of surfaces.

Covalent Attachment to Conducting and Semiconducting Substrates

The modification of conducting and semiconducting materials is of paramount importance for the development of new electronic devices and sensors. The electrochemical reduction of aryldiazonium salts, including this compound, provides a robust method for grafting organic layers onto these surfaces.

This process involves the generation of highly reactive aryl radicals at the electrode surface, which then form strong covalent bonds with the substrate. This technique has been successfully applied to a variety of materials, including glassy carbon, gold, and silicon. The resulting organic layers can alter the electronic properties of the substrate, introduce new functionalities, and improve the interface with other materials. For instance, the grafting of anilinophenyl groups from this compound can introduce redox-active sites or provide a platform for further chemical modifications.

Recent research has demonstrated the electrochemical grafting of various aryl diazonium salts onto graphene nanoplatelets, tuning their interfacial properties for sensing applications. fao.orgresearchgate.net The ability to control the surface chemistry of conductive materials like graphene and carbon nanotubes opens up possibilities for creating highly sensitive and selective electrochemical sensors. nih.gov

| Substrate Material | Grafting Method | Potential Application |

| Glassy Carbon Electrode | Electrochemical Reduction | Electrochemical Sensors |

| Gold | Electrochemical Reduction | Biosensors, Molecular Electronics |

| Graphene | Electrochemical Reduction | Advanced Sensors, Composites |

| Carbon Nanotubes | Spontaneous or Electrochemical | Nanoelectronics, Biosensors |

Preparation of Chemically Adsorbed Monolayers (CAMs) for Surface Modification

Chemically adsorbed monolayers (CAMs) are highly ordered, single-molecule-thick layers that can dramatically alter the surface properties of a material. The formation of CAMs using diazonium salts allows for the creation of robust and stable modified surfaces.

The grafting of this compound can be controlled to form either monolayers or multilayers, depending on the reaction conditions. The resulting anilinophenyl-terminated surface can then be used to tune surface energy, wettability, and adhesion. Furthermore, the terminal amino group of the grafted aniline (B41778) moiety provides a reactive handle for the subsequent attachment of other molecules, enabling the construction of complex, multi-functional surface architectures.

Immobilization of Nanoparticles and Biomolecules via Diazonium Chemistry

The ability to immobilize nanoparticles and biomolecules onto surfaces is fundamental to the development of biosensors, diagnostic devices, and catalytic systems. Diazonium chemistry provides a versatile platform for achieving stable and controlled immobilization.

The surface functionalized with this compound can be used to anchor nanoparticles, such as gold or magnetic nanoparticles. The terminal amino groups on the grafted layer can be diazotized in situ or coupled with other reactive groups on the nanoparticles.

Similarly, biomolecules like enzymes and antibodies can be covalently attached to surfaces modified with this compound. gpgcollegerajouri.ac.in The amino groups on the surface can be activated to react with complementary functional groups on the biomolecule, such as carboxylic acids, leading to stable amide bond formation. This immobilization strategy is crucial for maintaining the biological activity of the immobilized species and for the fabrication of reliable biosensing platforms. The covalent nature of the bond ensures minimal leaching of the biomolecule, leading to more robust and reusable devices. nih.govmdpi.com

Development of Optoelectronic Materials: Azo Dyes and Pigments

This compound is a pivotal precursor in the synthesis of azo dyes, a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as a chromophore. cuhk.edu.hknih.gov This structural feature is responsible for the vibrant colors exhibited by these compounds, making them highly valuable in the development of optoelectronic materials. The electronic properties of the resulting azo dyes, and consequently their color, can be finely tuned by modifying the aromatic groups attached to the azo linkage. cuhk.edu.hk This tunability allows for the creation of a wide spectrum of dyes and pigments with specific absorption and emission characteristics, suitable for various optoelectronic applications.

Design and Synthesis of Advanced Colorants with Specific Spectral Properties

The synthesis of advanced colorants from this compound involves a diazo coupling reaction, a cornerstone of industrial organic chemistry. nih.gov In this process, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, typically an aromatic compound bearing electron-donating groups such as hydroxyl (-OH) or amino (-NH2) groups. sphinxsai.com The choice of the coupling component is critical in determining the final spectral properties of the azo dye.

For instance, coupling this compound with different aromatic nucleophiles leads to a diverse range of colors. The general synthetic route involves the diazotization of an aromatic primary amine, in this case, 4-aminodiphenylamine, to form the diazonium salt. nih.govsphinxsai.com This is followed by the coupling reaction with a selected nucleophile. nih.gov The specific spectral properties, such as the maximum absorption wavelength (λmax), are dictated by the extended conjugation and the nature of the substituents on the aromatic rings.

Researchers have synthesized novel azo dyes with varied colors from yellow to red by linking them to a 4-phenylurazole (B107743) moiety. These dyes demonstrate the potential for creating colorants with tailored properties for applications in polymers and medicine. The synthesis involves reacting a derivative of this compound with 4-phenylurazole, resulting in azo dyes with two N-H groups that can serve as monomers for creating new colored polymers.

| Coupling Component | Resulting Azo Dye Structure (General) | Observed Color Range |

| N,N-Dialkylaniline Derivatives | Ar-N=N-Ar'-NR₂ | Yellow to Orange |

| Phenol (B47542)/Naphthol Derivatives | Ar-N=N-Ar'-OH | Orange to Red |

| 4-Phenylurazole Derivatives | Ar-N=N-(4-phenylurazole) | Yellow to Red |

Note: Ar represents the 4-anilinobenzene moiety from this compound, and Ar' represents the aromatic system of the coupling component.

Application in Indicating Devices (e.g., Color-Changing Indicators)

The pH-sensitive nature of some azo dyes derived from this compound makes them excellent candidates for use in color-changing indicators. The color of these dyes is dependent on the protonation state of the molecule, particularly of the acidic or basic functional groups present on the aromatic rings. This change in protonation alters the electronic structure of the dye and, consequently, its absorption spectrum.

Azo dyes synthesized from urazole (B1197782) derivatives, which contain acidic N-H protons, are particularly interesting for indicator chemistry. The pKa of these protons is comparable to that of acetic acid, suggesting that their deprotonation can be achieved under relatively mild conditions, leading to a distinct color change. This property is fundamental for their application as pH indicators in various chemical and biological assays.

Furthermore, certain diazonium salts, including derivatives of this compound, are utilized in heat-sensitive recording materials. In these applications, the diazonium compound is mixed with a coupler and dispersed in a polymer matrix. Upon heating, the diazonium salt sublimates and reacts with the coupler to produce a colored image, demonstrating a thermally induced color change.

Biomedical Materials Research (e.g., Water-Soluble Contrast Enhanced Materials)

The versatility of this compound extends into the realm of biomedical materials research. The ability to introduce the 4-anilinobenzene moiety into various molecular architectures allows for the development of functional materials with potential applications in diagnostics and therapy.

One area of interest is the development of water-soluble contrast-enhanced materials for biomedical imaging. While direct applications of this compound as a contrast agent are not extensively documented, its role as a synthetic intermediate is crucial. The diazonium group can be used to functionalize nanoparticles or other macromolecular scaffolds, thereby creating multifunctional nanostructures. acs.org These nanostructures can be designed to have enhanced imaging properties for techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). acs.org

The design and synthesis of novel contrast agents is an active area of research, with a focus on creating materials that offer high sensitivity and specificity for disease diagnosis and monitoring. acs.org The functionalization of nanomaterials with organic molecules, a process that can be facilitated by diazonium chemistry, is a key strategy in achieving targeted and "smart" imaging agents. acs.org For example, organic films can be grafted onto nanoparticles using diazonium compounds to improve their stability and biocompatibility.

While the direct use of this compound in water-soluble contrast agents is not a primary application, its utility in the broader context of synthesizing functional biomedical materials is significant. The principles of diazonium chemistry enable the creation of complex, tailored molecules and materials that are driving innovation in biomedical research.

Emerging Research Directions and Future Prospects for 4 Anilinobenzenediazonium Chloride Chemistry

Innovations in Green Chemistry for Diazotization and Subsequent Reactions

The field of organic synthesis is increasingly focusing on the principles of green chemistry to develop more environmentally benign and sustainable processes. This is particularly relevant for diazotization reactions, which traditionally involve hazardous reagents and produce significant waste. Recent research has explored several innovative approaches to make the synthesis and subsequent reactions of diazonium salts, including 4-anilinobenzenediazonium (B90863) chloride, greener.

One promising strategy is the use of alternative and safer diazotizing agents. numberanalytics.comresearchgate.net For instance, tert-butyl nitrite (B80452) (TBN) has been highlighted as a mild, non-explosive, and stable reagent for diazotization that can be used in both batch and flow processes at a range of temperatures. researchgate.net Another approach involves the recycling of waste streams. For example, nitrogen dioxide (NO2), a common byproduct in industrial nitration processes, can be captured and reused for diazotization reactions, offering a "waste to value" proposition. chemistryviews.org This method has been shown to produce competitive or even better yields compared to traditional methods and can prevent some undesired side reactions. chemistryviews.org

The development of eco-friendly and reusable catalysts is another key area of innovation. researchgate.netresearchgate.net Clays and modified montmorillonite (B579905) K-10 have been investigated as bifunctional catalysts for both diazotization and subsequent diazo coupling reactions, eliminating the need for corrosive acids and alkalis and toxic solvents. researchgate.netresearchgate.net Similarly, alginic acid, a biodegradable polysaccharide derived from brown algae, has been successfully used as a replacement for hazardous acids like H2SO4 and HCl in diazotization, demonstrating good recyclability. digitellinc.com

Furthermore, the adoption of continuous flow chemistry and microreactor technology offers significant advantages in terms of safety and efficiency for diazotization reactions. numberanalytics.comrsc.org These technologies allow for precise control over reaction parameters such as temperature and residence time, which is crucial when handling potentially explosive diazonium salts. numberanalytics.com The move towards non-aqueous reaction conditions and the use of alternative solvents are also being explored to improve yields and reduce side reactions, especially for water-sensitive substrates. numberanalytics.com

Catalytic Systems for Enhanced Reactivity and Selectivity in Diazonium Transformations

Catalytic systems play a pivotal role in enhancing the reactivity and selectivity of transformations involving aryldiazonium salts like 4-anilinobenzenediazonium chloride. The development of heterogeneous catalysts is a major focus, as they offer easier separation and reusability compared to their homogeneous counterparts. mdpi.com

One of the key strategies involves the immobilization of catalysts onto solid supports. mdpi.com Electrografting of diazonium salts onto surfaces like gold, carbon nanotubes, and glassy carbon creates a stable organic layer that can act as an anchor for catalytic compounds such as enzymes or metal nanoparticles. mdpi.combohrium.com This approach has been used to create catalysts for various applications, including sensors and electrochemical reactions. mdpi.com The choice of the support material is critical as it can influence the stability of the resulting catalyst. bohrium.com

The design of the diazonium salt itself can be tailored to facilitate catalyst immobilization. For example, using a diazonium salt with a functional group, such as a nitro group, allows for subsequent chemical modification. The nitro group can be reduced to an amino group after grafting, which can then be used to form a chemical bond, like an amide or diazo bond, with a catalytic species. mdpi.com

Palladium-catalyzed cross-coupling reactions using aryldiazonium salts as reactive surrogates for aryl halides have also been extensively studied. researchgate.net The high electrophilicity of diazonium salts allows these reactions to proceed under mild conditions. researchgate.net Research in this area focuses on developing safer in situ strategies to avoid the isolation of potentially unstable diazonium intermediates and to minimize side reactions. researchgate.net

Furthermore, the selectivity of diazotization reactions can be engineered by controlling reaction conditions in continuous flow reactors. rsc.org Factors such as mixing, residence time, and temperature can be precisely managed to optimize the yield of the desired diazonium salt and minimize the formation of byproducts. rsc.org This level of control is crucial for ensuring the efficiency and safety of subsequent catalytic transformations.

Integration of Diazonium Chemistry with Nanoscience for Advanced Hybrid Materials

The integration of diazonium chemistry with nanoscience has opened up new avenues for the creation of advanced hybrid materials with tailored properties and functionalities. cedia.edu.ecrsc.orgresearchgate.net Aryldiazonium salts, including this compound, have proven to be highly effective coupling agents for modifying the surfaces of a wide range of nanomaterials. cedia.edu.ecresearchgate.net

This surface modification is achieved through the formation of strong, covalent aryl-surface bonds, which provides robustness and durability to the resulting hybrid systems. cedia.edu.ecresearchgate.net The ease of preparation and the wide choice of functional groups available for aryldiazonium salts make them versatile tools for surface functionalization. researchgate.net This methodology has been successfully applied to various nanomaterials, including metallic nanoparticles (e.g., gold, platinum), semiconductor nanoparticles, metal oxide nanoparticles, and carbon-based nanostructures like carbon nanotubes. cedia.edu.ecresearchgate.net

The functionalized nanomaterials can exhibit improved properties, such as enhanced stability of colloids and the creation of organized two-dimensional assemblies of nanoparticles on surfaces. cedia.edu.ec For instance, diazonium salts can be used to create organic layers on nanoparticles that facilitate their dispersion in different media or act as a platform for the subsequent attachment of other molecules, including polymers and biomacromolecules. mdpi.comrsc.org

A key aspect of this integration is the ability to design hybrid materials with specific functionalities for applications in fields like nanophotonics, optoelectronics, sensing, and catalysis. acs.orgacs.org For example, modifying the surface of plasmonic nanoparticles with aryldiazonium salts can create robust interfaces that are a valuable alternative to commonly used thiol-based self-assembled monolayers. springerprofessional.de The resulting multilayered ligand architectures are structurally and functionally distinct from traditional monolayers. acs.orgacs.org

The process of diazonium-mediated surface grafting can lead to the formation of polymeric ligand layers on nanoparticle surfaces, a phenomenon not observed with monolayer-forming ligands like thiols. acs.orgacs.orgacs.org Understanding the mechanisms of this surface polymerization is crucial for the rational design of these complex inorganic-organic hybrid nanomaterials. acs.orgacs.orgacs.org

Rational Design of Next-Generation Functional Materials Based on Aryldiazonium Compounds

The rational design of next-generation functional materials based on aryldiazonium compounds, such as this compound, is a rapidly advancing field driven by our growing understanding of surface chemistry and material properties at the molecular level. acs.orgacs.orgacs.org The ability to precisely control the chemical functionality and architecture of surfaces is paramount for creating materials with targeted properties for a wide array of applications. acs.orgacs.orgacs.org

A key principle in this rational design process is the use of aryldiazonium salts as versatile building blocks for surface modification. rsc.orgresearchgate.net The choice of the substituent on the aryl ring of the diazonium salt allows for the introduction of specific chemical functionalities onto a surface. researchgate.net For example, diazonium salts bearing groups like –COOH or –NH2 can be used to create surfaces that can subsequently be coupled with biomolecules for the development of biosensors. springerprofessional.de

The ability to form multilayered and polymeric films from diazonium salts offers a unique advantage over traditional self-assembled monolayers. acs.orgacs.orgacs.org This allows for the creation of more complex and robust surface architectures. Understanding the factors that control the growth and structure of these films is essential for tailoring the material's properties. For instance, the conditions of the diazotization and grafting process can influence the thickness and morphology of the resulting polymer layer.

The integration of computational modeling with experimental studies is becoming increasingly important in the rational design process. Theoretical calculations can provide insights into the bonding between the aryl layer and the substrate, helping to predict the stability and electronic properties of the modified surface. researchgate.net

Applications for these rationally designed materials are diverse and include:

Sensors and Biosensors: Creating surfaces with specific recognition elements for detecting analytes. springerprofessional.denih.gov

Advanced Coatings: Developing surfaces with tailored properties such as hydrophobicity or biocompatibility to prevent biofouling. nih.govresearchgate.net

Catalysis: Immobilizing catalytic species onto surfaces to create efficient and reusable heterogeneous catalysts. mdpi.com

Electronics and Photonics: Fabricating materials with specific electronic and optical properties for use in devices. acs.org

The continued development of new aryldiazonium compounds and a deeper understanding of their surface chemistry will undoubtedly lead to the creation of even more sophisticated and functional materials in the future.

Q & A

Q. Basic Research Focus

- Spectroscopy : Use ¹H/¹³C NMR to confirm aromatic proton environments and diazonium group formation. IR spectroscopy can identify N≡N stretching vibrations (~2100 cm⁻¹) .

- Thermal analysis : Differential scanning calorimetry (DSC) assesses decomposition kinetics, crucial for handling protocols.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., lattice energy calculations via DFT, as applied to related diazonium salts) .

How can researchers resolve contradictions in reported synthetic yields or stability data?

Advanced Research Focus

Discrepancies often arise from variations in:

- Reaction conditions : Trace moisture or light exposure accelerates decomposition. Replicate experiments under inert atmospheres (N₂/Ar) and amber glassware .

- Analytical calibration : Cross-validate purity using multiple methods (e.g., NMR, elemental analysis, and mass spectrometry).

- Statistical rigor : Apply ANOVA to assess batch-to-batch variability or use machine learning models to optimize reaction parameters .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Respirators are required if airborne particles form .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent explosive decomposition .

- Decontamination : Neutralize spills with ice-cold sodium bicarbonate (NaHCO₃) and dispose via hazardous waste protocols .

How can computational methods predict the reactivity of this compound in coupling reactions?

Q. Advanced Research Focus

- DFT calculations : Model electrophilic aromatic substitution pathways to predict regioselectivity in azo coupling reactions. Compare frontier molecular orbitals (HOMO/LUMO) of diazonium salts and substrates .

- Kinetic simulations : Use software like Gaussian or ORCA to analyze transition states and activation energies for nitrene intermediate formation .

What strategies mitigate instability during biological assays involving this compound?

Q. Advanced Research Focus

- Buffered conditions : Perform assays in phosphate-buffered saline (PBS, pH 7.4) at 4°C to slow hydrolysis.

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to encapsulate the diazonium group .

- Real-time monitoring : Use UV-Vis spectroscopy to track decomposition kinetics (λmax ~300–400 nm for diazonium salts) .

How does this compound interact with biomolecules in enzyme inhibition studies?

Q. Advanced Research Focus

- Covalent modification : The diazonium group reacts with tyrosine or histidine residues in enzyme active sites. Confirm adduct formation via LC-MS/MS .

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., para-nitrophenyl derivatives) under pseudo-first-order conditions .

What are the environmental implications of this compound degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.